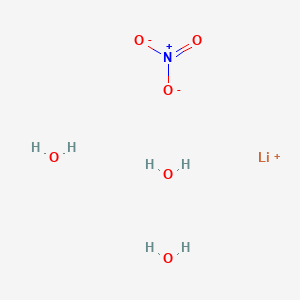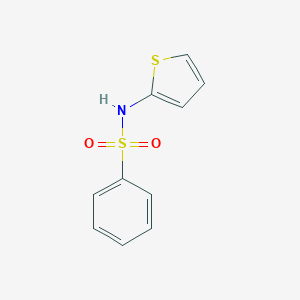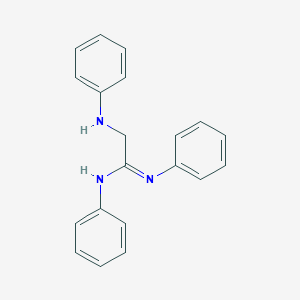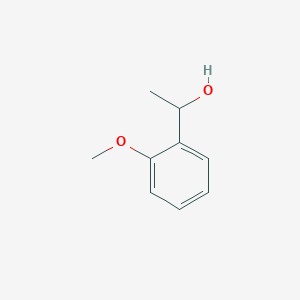
H-Asp(Leu-OH)-OH
描述
科学研究应用
Beta-Asp-Leu has various scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
Beta-Asp-Leu can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, such as N-protected beta-aspartic acid and N-protected leucine, which are coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed to yield the desired dipeptide .
Industrial Production Methods
Industrial production of H-Asp(Leu-OH)-OH may involve similar peptide synthesis techniques but on a larger scale. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the dipeptide. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Beta-Asp-Leu can undergo various chemical reactions, including:
Oxidation and Reduction: While this compound itself may not undergo significant oxidation or reduction, its constituent amino acids can participate in such reactions.
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Beta-aspartic acid and leucine.
Oxidation and Reduction: Beta-hydroxyaspartic acid (from the reduction of beta-aspartic acid).
作用机制
The mechanism of action of H-Asp(Leu-OH)-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release beta-aspartic acid and leucine, which can then participate in various metabolic processes. Beta-aspartic acid can act as a neurotransmitter and play a role in the synthesis of other amino acids, while leucine is involved in protein synthesis and energy production .
相似化合物的比较
Similar Compounds
Alpha-Asp-Leu: A dipeptide composed of alpha-aspartic acid and leucine.
Beta-Asp-Ile: A dipeptide composed of beta-aspartic acid and isoleucine.
Uniqueness
Beta-Asp-Leu is unique due to the presence of the beta-aspartic acid residue, which can lead to different structural and functional properties compared to alpha-aspartic acid-containing peptides. The beta linkage can affect the peptide’s stability, reactivity, and interaction with biological molecules .
属性
IUPAC Name |
(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJILWQAFPUBHP-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Asp-Leu interact with isoaspartyl dipeptidase (IAD) and what are the downstream effects?
A1: Beta-Asp-Leu acts as a substrate for IAD. [, ] The crystal structure of IAD complexed with beta-Asp-Leu reveals that the dipeptide binds to the enzyme's active site, a binuclear metal center located at the C-terminal end of a (beta/alpha)8-barrel domain. [] The free alpha-amino group of beta-Asp-Leu must be protonated for the enzyme to function correctly. [] IAD catalyzes the hydrolysis of beta-Asp-Leu, breaking it down into its constituent amino acids, aspartic acid and leucine. [] This hydrolysis is crucial for preventing the accumulation of damaged proteins containing isoaspartyl residues, which can arise from spontaneous protein aging. []
Q2: What role does the metal center in IAD play in the hydrolysis of beta-Asp-Leu?
A2: The binuclear metal center in IAD is essential for its catalytic activity. [] Kinetic studies using different metal-substituted forms of IAD (Zn/Zn, Co/Co, Ni/Ni, and Cd/Cd) have shown that the specific metal ion present influences the enzyme's catalytic efficiency (kcat) and substrate affinity (Km). [] The bridging hydroxide ion in the binuclear metal center acts as the nucleophile, attacking the carbonyl carbon of the aspartic acid residue in beta-Asp-Leu. [] This attack is facilitated by the Asp285 residue, which abstracts a proton from the bridging hydroxide, increasing its nucleophilicity. [] The metal ions likely help to position the substrate and stabilize the transition state during hydrolysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


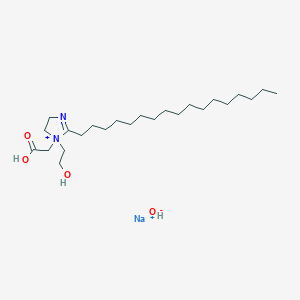
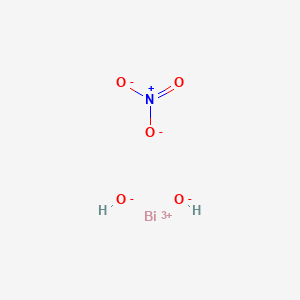
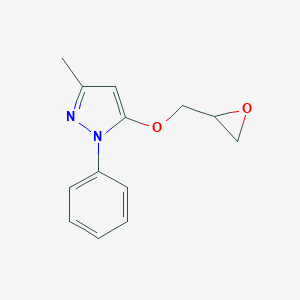

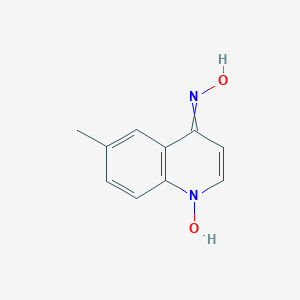
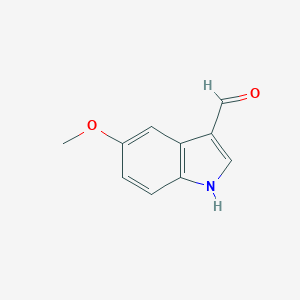
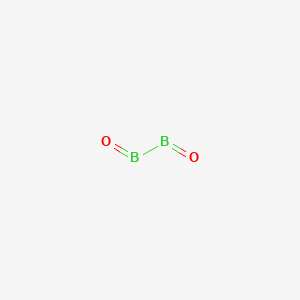


![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)
